

Application Notes: Assessing Cell Permeability of Small Molecule CCR1 Inhibitors

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Compound of Interest				
Compound Name:	CCR1 antagonist 12			
Cat. No.:	B11935100	Get Quote		

Introduction

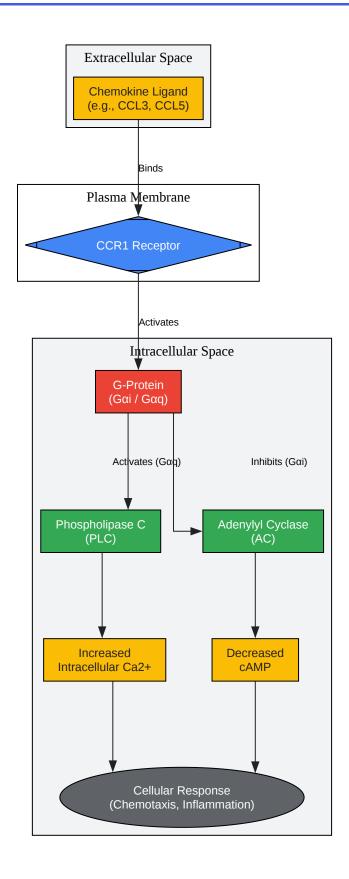
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses by controlling the migration of immune cells. [1][2] Its involvement in various autoimmune and inflammatory diseases has established it as a significant target for drug discovery.[1][3] Small molecule inhibitors of CCR1 are being developed as potential therapeutics. For these inhibitors to be effective, particularly those administered orally or those targeting intracellular binding sites, they must possess the ability to permeate cell membranes to reach their target.[4][5]

Cell permeability is a key pharmacokinetic property that influences a drug's absorption, distribution, and overall efficacy.[6] Therefore, it is essential to evaluate the permeability of novel CCR1 inhibitors early in the drug discovery process. This document provides detailed protocols for two standard in vitro assays used to assess compound permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

CCR1 Signaling Pathway

CCR1 is activated by several chemokines, including CCL3 (MIP-1 α) and CCL5 (RANTES).[7] [8] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular G proteins (primarily G α i and G α q).[9][10] This initiates downstream signaling cascades, leading to an increase in intracellular calcium concentration and the inhibition of adenylyl cyclase, ultimately resulting in cellular responses like chemotaxis and immune cell activation.[8][10][11]





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Caption: Simplified CCR1 signaling cascade.



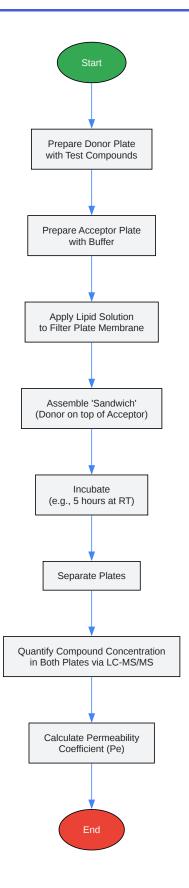


Part 1: Parallel Artificial Membrane Permeability **Assay (PAMPA)**

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability.[12][13] It measures a compound's ability to diffuse from a donor compartment through a filter coated with a lipid-infused artificial membrane to an acceptor compartment.[14][15] This assay is valuable for early-stage screening as it isolates passive diffusion from more complex transport mechanisms like active uptake or efflux.[12][16]

Experimental Workflow: PAMPA





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Caption: General workflow for the PAMPA assay.



Detailed Protocol: PAMPA

- · Materials and Reagents
 - 96-well microtiter plates (Donor and Acceptor plates).
 - 96-well filter plate with a hydrophobic PVDF membrane.
 - Lipid solution (e.g., 2% dodecane solution of phosphatidylcholine).
 - Phosphate-buffered saline (PBS), pH 7.4.
 - Test compounds (CCR1 inhibitors) and control compounds.
 - LC-MS/MS system for analysis.

Procedure

- 1. Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
- 2. Prepare Filter Plate: Coat the membrane of the filter plate by adding 5 μ L of the lipid solution to each well and allow the solvent to evaporate.
- 3. Prepare Donor Plate: Prepare test compounds in PBS at a final concentration (e.g., 10 μ M). Add 300 μ L of the compound solution to the donor plate wells.
- 4. Assemble and Incubate: Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich". Add the compound solutions from the donor plate into the wells of the filter plate. Cover and incubate at room temperature for a specified period (e.g., 4-16 hours).[13]
- 5. Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
- 6. Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.



Data Analysis The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the volumes and surface area, Vd and Va are the volumes of the donor and acceptor compartments, Area is the surface area of the membrane, and Time is the incubation time.

Data Presentation: PAMPA Results

Permeability is often categorized as low, medium, or high based on the calculated Pe value.

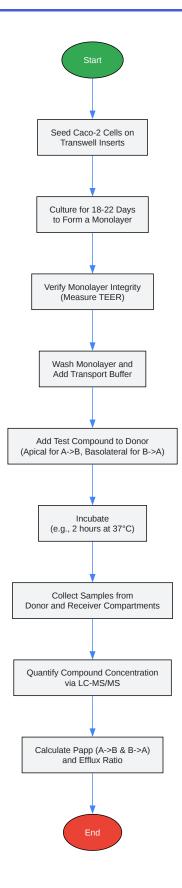
Compound Category	Example Compound	Permeability (Pe) (10 ⁻⁶ cm/s)	Predicted Absorption
High Permeability	Propranolol	> 10	High
Low Permeability	Atenolol	< 1	Low
Test Compound	CCR1 Inhibitor X	[Insert Value]	[Interpret Result]

Part 2: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used cell-based model to predict human intestinal absorption and to investigate potential drug efflux.[17][18] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[17][19] This assay measures the rate of compound transport in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to identify active efflux.[6][20]

Experimental Workflow: Caco-2 Assay





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Caption: Workflow for the bidirectional Caco-2 permeability assay.



Detailed Protocol: Caco-2 Permeability Assay

- · Materials and Reagents
 - Caco-2 cell line (ATCC HTB-37).
 - Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillinstreptomycin).
 - Transwell™ permeable supports (e.g., 24-well format).
 - Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
 - Test compounds (CCR1 inhibitors) and controls (e.g., propranolol, atenolol, digoxin).
 - Transepithelial Electrical Resistance (TEER) meter.
 - LC-MS/MS system.

Procedure

- Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[17]
- 2. Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used. Lucifer yellow rejection can also be used as a secondary integrity check.
- 3. Transport Experiment (Bidirectional):
 - Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS at 37°C).
 - For A → B transport (Absorption): Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.



- For B → A transport (Efflux): Add the test compound to the basolateral compartment and fresh transport buffer to the apical compartment.
- 4. Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 120 minutes) with gentle shaking.
- 5. Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
- Quantification: Analyze the compound concentration in all samples using a validated LC-MS/MS method.
- Data Analysis
 - The apparent permeability coefficient (Papp) is calculated in cm/s: Papp = (dQ/dt) / (A x C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
 - The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters (like P-glycoprotein): ER = Papp (B → A) / Papp (A → B) An efflux ratio greater than 2 is a strong indicator that the compound undergoes active efflux.[17]

Data Presentation: Caco-2 Permeability and Efflux Results



Compound	Papp (A → B) (10 ⁻⁶ cm/s)	Papp (B → A) (10 ⁻⁶ cm/s)	Efflux Ratio	Permeabilit y Classificati on	Efflux Substrate
Atenolol (Low Perm.)	< 1.0	< 1.0	~1.0	Low	No
Propranolol (High Perm.)	> 20.0	> 20.0	~1.0	High	No
Digoxin (P-gp Substrate)	< 1.0	> 5.0	> 5.0	Low	Yes
CCR1 Inhibitor Y	[Insert Value]	[Insert Value]	[Calculate]	[Interpret]	[Interpret]

Summary of CCR1 Inhibitor Functional and Permeability Data

Effective drug development requires correlating permeability with functional activity. A compound must not only be potent at its target but also able to reach it in sufficient concentrations.

Compound	Target Binding (Ki, nM)[3]	Functional Activity (IC50, nM)	Caco-2 Papp (A → B) (10 ⁻⁶ cm/s)	Efflux Ratio
BX 471	1.0	-	-	-
CP-481715	74 (IC ₅₀)	-	-	-
CCR1 Antagonist	-	6.8 (Ca ²⁺ Flux) [3][8]	[Test Value]	[Test Value]
CCR1 Antagonist	-	28 (Chemotaxis)	[Test Value]	[Test Value]



This table integrates functional data with permeability results to provide a more complete profile of a potential drug candidate. A potent CCR1 inhibitor with high permeability and a low efflux ratio would be a promising candidate for further development.

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